2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid
CAS No.: 515812-03-0
Cat. No.: VC2336450
Molecular Formula: C10H10N2O2S
Molecular Weight: 222.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 515812-03-0 |
|---|---|
| Molecular Formula | C10H10N2O2S |
| Molecular Weight | 222.27 g/mol |
| IUPAC Name | 2-ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H10N2O2S/c1-2-12-8(10(13)14)6-7(11-12)9-4-3-5-15-9/h3-6H,2H2,1H3,(H,13,14) |
| Standard InChI Key | DOPGWQIJUMUQGP-UHFFFAOYSA-N |
| SMILES | CCN1C(=CC(=N1)C2=CC=CS2)C(=O)O |
| Canonical SMILES | CCN1C(=CC(=N1)C2=CC=CS2)C(=O)O |
Introduction
2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid is a heterocyclic compound that combines both pyrazole and thiophene moieties, making it a subject of interest in medicinal chemistry due to its potential applications in pharmaceuticals. The compound's molecular formula is C10H10N2O2S, and it belongs to the class of pyrazole carboxylic acids .
Synthesis Methods
The synthesis of 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid can be achieved through several synthetic routes. A common method involves a condensation reaction between thioglycolic acid and ethyl 5-thiophen-2-ylpyrazole, which requires specific catalytic conditions to facilitate the reaction.
Synthesis Steps
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Starting Materials: Thioglycolic acid and ethyl 5-thiophen-2-ylpyrazole.
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Reaction Conditions: Specific catalytic conditions are necessary.
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Product Formation: The desired compound forms through condensation.
Potential Applications
2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid has potential applications in various fields, particularly in pharmaceuticals. The compound's unique structure suggests it could be used in developing drugs targeting diseases such as inflammation or cancer. The presence of the thiophene ring enhances biological activity, making it a promising candidate for medicinal chemistry research.
Potential Applications Table
| Field | Potential Use |
|---|---|
| Pharmaceuticals | Drug development for inflammation or cancer |
| Medicinal Chemistry | Enhancing biological activity through thiophene moiety |
Research Findings and Mechanism of Action
The mechanism of action for compounds like 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid typically involves interaction with biological targets such as enzymes or receptors. The thiophene moiety may enhance binding affinity due to its electron-rich nature, while the carboxylic acid group can participate in hydrogen bonding with target sites.
Mechanism of Action Table
| Component | Role in Mechanism |
|---|---|
| Thiophene Ring | Enhances binding affinity |
| Carboxylic Acid Group | Participates in hydrogen bonding |
Stability and Analysis
Thermal analysis methods such as Differential Scanning Calorimetry (DSC) can be employed to study the stability and phase transitions of 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid.
Analytical Techniques Table
| Technique | Purpose |
|---|---|
| Differential Scanning Calorimetry (DSC) | Study stability and phase transitions |
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